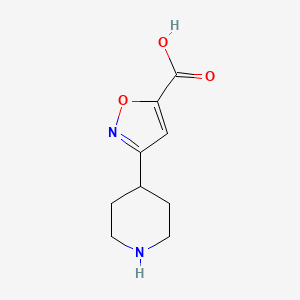

3-(Piperidin-4-yl)-1,2-oxazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-piperidin-4-yl-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c12-9(13)8-5-7(11-14-8)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNNTVGDEWNLNBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=NOC(=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine-4-carboxylic acid with an oxazole precursor under acidic or basic conditions. The reaction may be catalyzed by various agents to improve yield and selectivity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process often includes steps such as esterification, cyclization, and purification to obtain the desired product in high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can yield piperidine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions include various substituted piperidine and oxazole derivatives, which can be further utilized in synthetic and medicinal chemistry .

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique oxazole ring fused with a piperidine moiety, which contributes to its chemical reactivity and biological activity. The molecular formula is C₁₁H₁₃N₃O₂, and it contains both a carboxylic acid functional group and an oxazole ring, making it versatile in various chemical environments.

Biological Applications

-

Antimicrobial Activity :

- Studies have indicated that derivatives of 3-(Piperidin-4-yl)-1,2-oxazole-5-carboxylic acid exhibit antimicrobial properties. These compounds have been tested against various bacterial strains, showing effectiveness in inhibiting growth and suggesting potential as antibiotic agents.

- Anticancer Properties :

- Neuropharmacological Effects :

Drug Design and Development

- Lead Compound in Drug Discovery :

- Structure-Activity Relationship Studies :

Table: Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(Piperidin-4-yl)-1,2-oxazole-5-carboxylic acid | Oxazole ring + Piperidine moiety | Antimicrobial, Anticancer |

| 2-(Piperidin-4-yl)-1,3-oxazole-5-carboxylic acid | Different oxazole configuration | Neuropharmacological effects |

| Methyl 2-(piperidin-4-yl)-1,3-oxazole-5-carboxylate | Ester derivative | Potentially different solubility properties |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of 3-(Piperidin-4-yl)-1,2-oxazole-5-carboxylic acid against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a new antibiotic agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on human breast cancer cell lines demonstrated that treatment with this compound resulted in increased levels of pro-apoptotic markers. Flow cytometry analysis confirmed that the compound induced apoptosis in a dose-dependent manner.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Derivatives and Key Modifications

The compound is compared to five analogs with variations in substituents or ring saturation (Table 1).

Table 1: Structural and Physicochemical Comparisons

Research Findings and Limitations

- Metabolic Pathways : The parent compound’s hydrolysis in vivo limits its bioavailability, necessitating prodrug strategies for therapeutic use .

- Thermal Stability : The dichlorophenyl analog degrades at temperatures >150°C, restricting its use in high-temperature applications .

- Synthetic Challenges : Low yields (~40%) for the pyridinyl derivative highlight the need for optimized catalytic systems .

Biological Activity

3-(Piperidin-4-yl)-1,2-oxazole-5-carboxylic acid is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a piperidine ring fused with an oxazole ring and a carboxylic acid functional group. This unique structure contributes to its distinct chemical reactivity and potential biological activity, making it a valuable candidate in pharmaceutical research.

Target Interactions

Piperidine derivatives, including 3-(Piperidin-4-yl)-1,2-oxazole-5-carboxylic acid, are known to interact with various biological targets. They have been shown to activate hypoxia-inducible factor 1 (HIF-1) pathways, which play a crucial role in cellular responses to low oxygen levels.

Biochemical Pathways

The compound's ability to modulate biochemical pathways is significant. It has been associated with various biological activities such as:

- Antimicrobial : Exhibiting activity against a range of pathogens.

- Anticancer : Demonstrating potential in inhibiting cancer cell proliferation.

- Anti-inflammatory : Inhibiting inflammatory pathways through enzyme interactions.

Antimicrobial Activity

Research indicates that 3-(Piperidin-4-yl)-1,2-oxazole-5-carboxylic acid has notable antimicrobial properties. It has been tested against various bacterial strains and shown effectiveness in inhibiting their growth.

Anticancer Properties

In vitro studies have shown that the compound can inhibit the proliferation of cancer cells, particularly in hepatocellular carcinoma (HCC) models. The mechanism involves inducing apoptosis and degrading mitochondrial components essential for cancer cell survival .

Anti-inflammatory Effects

The compound has demonstrated the ability to inhibit specific enzymes involved in inflammatory processes, suggesting its potential as an anti-inflammatory agent .

Case Studies

Several studies have highlighted the biological activities of 3-(Piperidin-4-yl)-1,2-oxazole-5-carboxylic acid:

- Antimicrobial Efficacy : In a study assessing its antibacterial properties, the compound showed significant inhibition against both Gram-positive and Gram-negative bacteria.

- Cancer Cell Proliferation : A research investigation revealed that the compound inhibited the growth of HCCLM3 cells with an IC50 value indicating potent anticancer activity.

- Inflammation Modulation : Studies indicated that it effectively reduced pro-inflammatory cytokine production in cellular models, supporting its role in inflammation management.

Pharmacokinetics

Understanding the pharmacokinetics of 3-(Piperidin-4-yl)-1,2-oxazole-5-carboxylic acid is crucial for its development as a therapeutic agent. Preliminary data suggest favorable absorption characteristics and metabolic stability, although further studies are needed to fully elucidate its pharmacokinetic profile .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| 6-Fluoro-3-(Piperidin-4-yl)-1,2-benzoxazole | Similar piperidine and oxazole structure | Antibacterial | Contains fluorine which may enhance activity |

| N-substituted derivatives | Variants of the core structure | Anticancer | Structural modifications can impact efficacy |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.